molecular formula C16H23N3O3S2 B2978878 1,3,5-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 1428359-92-5

1,3,5-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2978878
CAS No.: 1428359-92-5
M. Wt: 369.5
InChI Key: PMSPGVZUZZTJGI-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with methyl groups and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the thiophene and oxane rings. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1,3,5-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Lacks the thiophene and oxane rings.

    N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide: Lacks the methyl groups on the pyrazole ring.

Uniqueness

1,3,5-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-12-15(13(2)19(3)18-12)24(20,21)17-11-16(6-8-22-9-7-16)14-5-4-10-23-14/h4-5,10,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSPGVZUZZTJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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